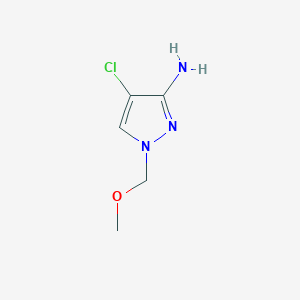
2-Chloro-6,8-difluoroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-difluoroquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization and substitution reactions to form the quinazoline core . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6,8-difluoroquinazolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated quinazoline derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-6,8-difluoroquinazolin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Industrial Applications: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,8-difluoroquinazolin-4-ol involves its interaction with specific molecular targets. For example, quinazoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes and the potential therapeutic effects of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloro-6,8-difluoroquinazolin-4-ol include other quinazoline derivatives such as:
- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
- 2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the quinazoline core can enhance its stability and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H3ClF2N2O |
|---|---|
Peso molecular |
216.57 g/mol |
Nombre IUPAC |
2-chloro-6,8-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3ClF2N2O/c9-8-12-6-4(7(14)13-8)1-3(10)2-5(6)11/h1-2H,(H,12,13,14) |
Clave InChI |
AYJQTYWJALDBLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


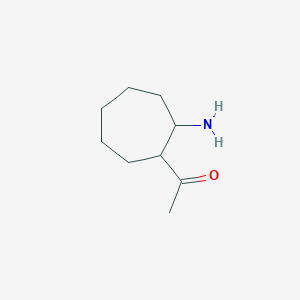
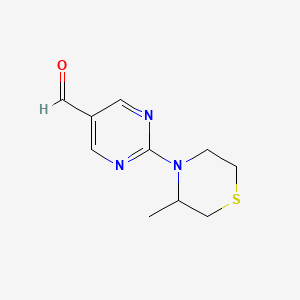

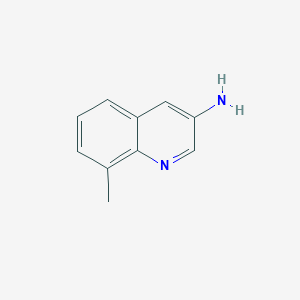
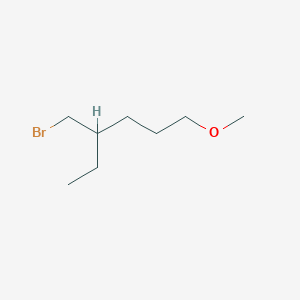
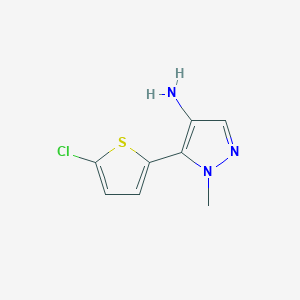


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)
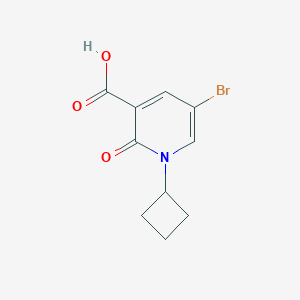
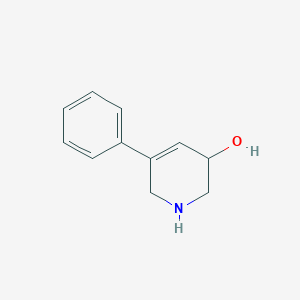
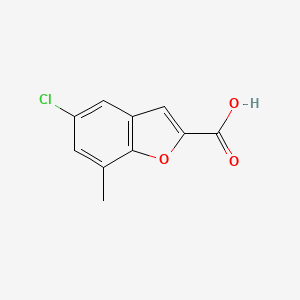
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)
